1-Chloro-2-methoxynaphthalene

Übersicht

Beschreibung

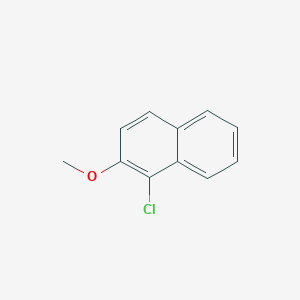

1-Chloro-2-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its unique aromatic properties and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxynaphthalene can be synthesized through the chlorination of 2-methoxynaphthalene. The reaction typically involves the use of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or molecular chlorine (Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, this compound can be produced by the chlorination of beta-naphthol followed by methylation. This method involves the initial chlorination of beta-naphthol to form 1-chloro-2-naphthol, which is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

1-Chloro-2-methoxynaphthalene undergoes Friedel-Crafts acylation to form aryl ketones, critical intermediates in anti-inflammatory drug synthesis like naproxen.

Reaction Conditions and Outcomes

Key advantages include:

- Regioselectivity : The chlorine atom at position 1 directs electrophilic attack to position 6, minimizing isomer formation .

- Industrial viability : Reactions proceed without intermediate purification, reducing costs .

Ketalization

The resulting ketone (1-(5-chloro-6-methoxy-2-naphthyl)-propan-1-one) undergoes ketalization to enhance stereochemical control in subsequent steps.

Protocol

- Reagents : Natural tartaric acid derivatives, methanol, or orthoformates.

- Conditions : Reflux in aromatic solvents (e.g., toluene).

- Outcome : Forms a chiral ketal intermediate for enantioselective synthesis of (S)-naproxen.

Hydrogenolysis

The chlorine atom at position 5 is removed via catalytic hydrogenolysis in the final naproxen synthesis step.

Reaction Parameters

| Catalyst | Solvent | Pressure | Yield |

|---|---|---|---|

| Pd/C | Ethanol | 1 atm H₂ | >95% |

This step eliminates the need for halogenated byproduct management, enhancing sustainability .

Comparative Reactivity in Halogenation

While this compound is typically a substrate, its brominated analogs show distinct behavior:

| Property | This compound | 1-Bromo-2-methoxynaphthalene |

|---|---|---|

| Friedel-Crafts byproducts | Minimal | Significant (due to Br mobility) |

| Reaction temperature | 0–20°C | -20°C |

| Yield | 93% | 85% |

Structural Insights

X-ray crystallography confirms that the 6-methoxy and 2-acyl groups are coplanar with the naphthalene ring, facilitating π-π stacking in solid-state packing . This structural rigidity enhances regioselectivity in electrophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Chloro-2-methoxynaphthalene is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the production of more complex organic molecules. For instance:

- Synthesis of Naphthalene Derivatives : It can be transformed into various naphthalene derivatives through electrophilic substitution reactions. The presence of the methoxy group enhances nucleophilicity, facilitating further reactions such as alkylation and acylation.

- Halogenation Reactions : The compound can undergo halogenation to produce other halogenated naphthalenes, which are valuable in synthesizing dyes and pharmaceuticals .

Biological Research

In biological studies, this compound has been investigated for its potential pharmacological properties:

- Enzyme-Catalyzed Reactions : It serves as a substrate in enzyme-catalyzed reactions, providing insights into the mechanisms of enzyme activity involving aromatic compounds.

- Anticancer Activity : Recent studies have explored its derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is significant in cancer therapy. For example, hybrids containing the naphthalene moiety have shown promising antiproliferative activity against human cancer cell lines such as HepG2 and MCF-7 .

Pharmaceutical Applications

The compound is also significant in medicinal chemistry:

- Precursor for Drug Synthesis : As a precursor, it contributes to the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity or target specificity.

- Investigational Compounds : Research has indicated that derivatives of this compound exhibit cytotoxic effects and may induce apoptosis in cancer cells, making them candidates for further drug development .

Industrial Applications

In industrial contexts, this compound finds utility in:

- Dyes and Pigments Production : The compound is involved in synthesizing various dyes and pigments due to its chromophoric properties.

- Agrochemicals : It is used in the formulation of agrochemicals, contributing to products that protect crops from pests and diseases.

Case Study 1: Synthesis of Anticancer Agents

A series of 1,3,4-oxadiazole-naphthalene hybrids were synthesized using this compound as a starting material. These compounds were evaluated for their ability to inhibit VEGFR-2 and showed significant cytotoxicity against HepG2 cells with an increase in apoptosis markers compared to controls .

Case Study 2: Green Chemistry Protocols

Recent advancements have introduced environmentally friendly methods for synthesizing halogenated naphthols using this compound. These methods utilize hydrogen peroxide in micellar media, achieving high yields while minimizing waste .

Wirkmechanismus

The mechanism of action of 1-Chloro-2-methoxynaphthalene involves its interaction with various molecular targets. The chlorine atom and methoxy group influence the compound’s reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Chloro-2-naphthol

- 2-Methoxynaphthalene

- 1-Bromo-2-methoxynaphthalene

Uniqueness

1-Chloro-2-methoxynaphthalene is unique due to the presence of both a chlorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Biologische Aktivität

1-Chloro-2-methoxynaphthalene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom and a methoxy group on the naphthalene ring, which may influence its reactivity and biological interactions. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.

Cytotoxicity

This compound has shown significant cytotoxic effects against several cancer cell lines. A study reported that derivatives of naphthalene, including this compound, exhibited antiproliferative activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, particularly at the Pre-G1 phase .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

Mutagenicity

Research indicates that this compound possesses mutagenic properties. In studies involving Salmonella typhimurium, it was found to induce mutations in the presence of metabolic activation. Additionally, it caused a significant increase in sex-linked recessive lethal mutations in Drosophila melanogaster and gene mutations in L5178Y mouse lymphoma cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G1/S transition.

- Reactive Metabolites : The presence of halogen atoms may facilitate the formation of reactive metabolites that interact with cellular macromolecules.

Case Studies

Several case studies highlight the implications of this compound in pharmacological research:

- Anticancer Research : A study evaluated various naphthalene derivatives for their VEGFR-2 inhibitory activities. Among them, compounds similar to this compound showed promising results in inhibiting tumor growth by targeting angiogenesis pathways .

- Toxicological Studies : Long-term exposure studies in rodents revealed significant toxicity at higher doses, with observed effects including necrosis in various organs and alterations in hematopoietic tissues. These findings underscore the need for caution when considering therapeutic applications .

Eigenschaften

IUPAC Name |

1-chloro-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPURXCRKUMBNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468658 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-92-3 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.